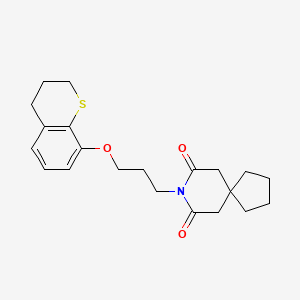
8-Azaspiro(4.5)decane-7,9-dione, 8-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Azaspiro(45)decane-7,9-dione, 8-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)- is a complex organic compound with a unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azaspiro(4.5)decane-7,9-dione, 8-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)- typically involves multiple steps. One common method starts with the chlorination of decanediol, followed by substitution reactions to introduce the desired functional groups . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
化学反応の分析
Types of Reactions
8-Azaspiro(4.5)decane-7,9-dione, 8-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
科学的研究の応用
8-Azaspiro(4.5)decane-7,9-dione, 8-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Research into its potential therapeutic effects, such as its role in modulating specific biological pathways, is ongoing.
作用機序
The mechanism of action of 8-Azaspiro(4.5)decane-7,9-dione, 8-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its potential as a therapeutic agent .
類似化合物との比較
Similar Compounds
Alnespirone: Another related compound with potential therapeutic applications, differing in its specific substituents.
Uniqueness
What sets 8-Azaspiro(45)decane-7,9-dione, 8-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)- apart is its unique combination of functional groups and spirocyclic structure
特性
CAS番号 |
153804-39-8 |
|---|---|
分子式 |
C21H27NO3S |
分子量 |
373.5 g/mol |
IUPAC名 |
8-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C21H27NO3S/c23-18-14-21(9-1-2-10-21)15-19(24)22(18)11-5-12-25-17-8-3-6-16-7-4-13-26-20(16)17/h3,6,8H,1-2,4-5,7,9-15H2 |
InChIキー |
RSAOBDIUWLQOLB-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCOC3=CC=CC4=C3SCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


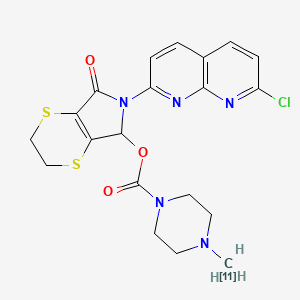
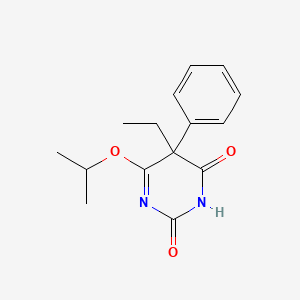
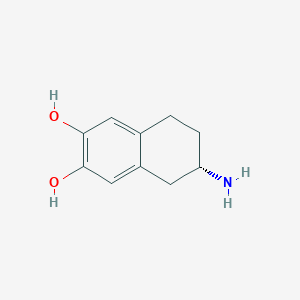
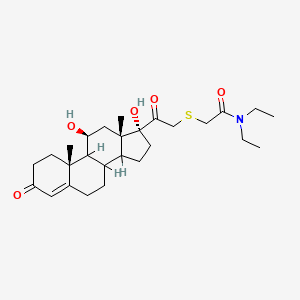
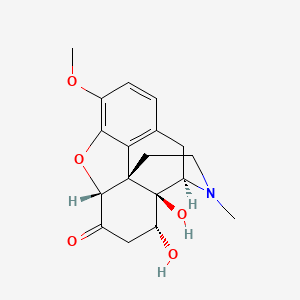

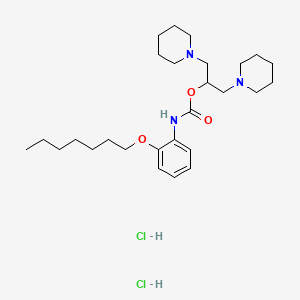
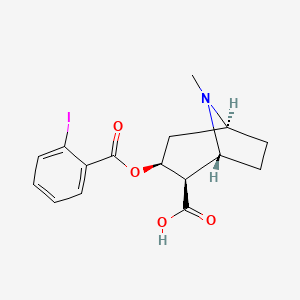
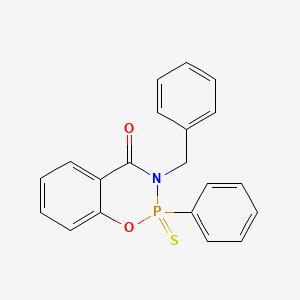
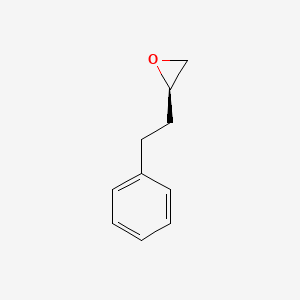
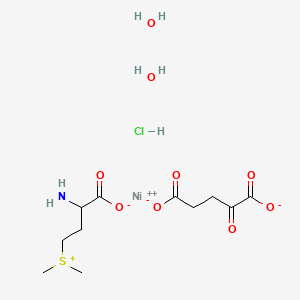
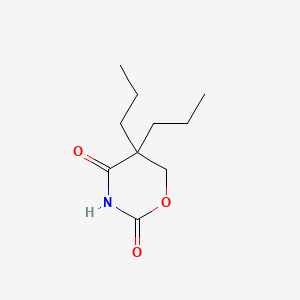

![3-[[4-[[Diamino(phenylazo)phenyl]azo]-m-tolyl]azo]-N,N,N-trimethylanilinium chloride](/img/structure/B12774640.png)
